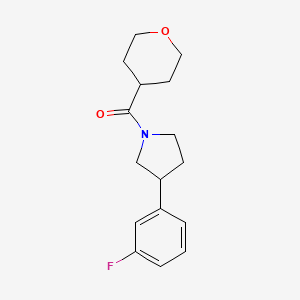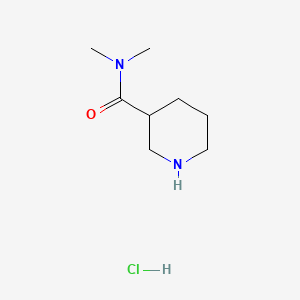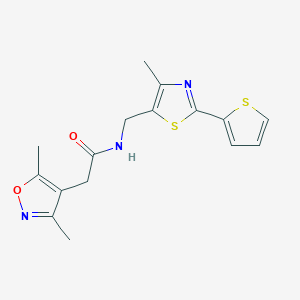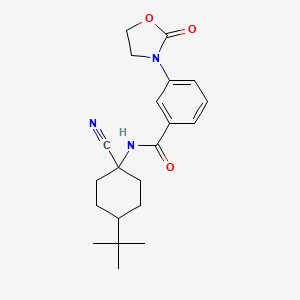![molecular formula C25H23N3O2S2 B2449376 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide CAS No. 865593-51-7](/img/structure/B2449376.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific molecular structure of “this compound” is not detailed in the search results.Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions . The specific chemical reactions involving “this compound” are not detailed in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific physical and chemical properties of “this compound” are not detailed in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized using a metal-free approach, highlighting the potential for creating biologically potent compounds through oxidative C–S bond formation strategies (Mariappan et al., 2016).
Biomedical Research and Applications
- Anticancer Activity : The tetrahydrothieno-pyridine (THTP) structure, closely related to the queried compound, has been explored for its anticancer activity. This highlights the potential of similar compounds in pharmacological fields (Rao et al., 2018).
- Antifungal Properties : Compounds with a structure similar to the queried molecule have been synthesized and evaluated for antifungal activity, indicating potential uses in treating fungal infections (Sangshetti et al., 2014).
- Antimicrobial Activities : Derivatives of similar structures have shown promising antimicrobial activities, suggesting possible applications in combating microbial infections (Gouda et al., 2010).
- Metabolic Stability Improvements : Investigations into similar compounds have been conducted to improve metabolic stability, indicating their potential use in developing more stable drug formulations (Stec et al., 2011).
- Antibacterial Agents : Compounds structurally similar have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Mécanisme D'action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit cox enzymes , which play a crucial role in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators, thereby mitigating inflammation .
Biochemical Pathways
Given the potential anti-inflammatory properties of benzothiazole derivatives , it can be inferred that they may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may mitigate inflammation at the molecular and cellular levels.
Orientations Futures
The future directions for the study of benzothiazole derivatives could include further exploration of their anti-tubercular activity, as well as the development of new synthetic pathways . The specific future directions for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” are not detailed in the search results.
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Molecular Mechanism
Benzothiazole derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation .
Propriétés
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-14-8-9-15(2)18(12-14)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)17-10-11-28(16(3)29)13-21(17)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRHQRMSXYOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)

![2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2449310.png)

![5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B2449313.png)


